Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L-
Description
Structure and Properties The compound "Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L-" is a chemically modified derivative of the amino acid alanine. Its molecular formula is C₁₉H₁₉NO₄ (molecular weight: 325.39 g/mol) . The structure features:
- N-benzyloxycarbonyl (Cbz) group: A common protecting group for amines in peptide synthesis.
- 3-vinyloxycarbonyl group: Introduces a reactive vinyl ether moiety, which may enhance solubility or enable further chemical modifications.
- Vinyl ester: A labile ester group that could influence hydrolysis kinetics compared to traditional ethyl or benzyl esters.
- Peptide synthesis (as a protected intermediate).
- Medical imaging (if hyperpolarized, similar to other alanine esters).
Properties
CAS No. |
73680-53-2 |
|---|---|
Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
bis(ethenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C16H17NO6/c1-3-21-14(18)10-13(15(19)22-4-2)17-16(20)23-11-12-8-6-5-7-9-12/h3-9,13H,1-2,10-11H2,(H,17,20)/t13-/m0/s1 |
InChI Key |
UDBXJDZZHOVCPP-ZDUSSCGKSA-N |
Isomeric SMILES |
C=COC(=O)C[C@@H](C(=O)OC=C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=COC(=O)CC(C(=O)OC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group with Benzyloxycarbonyl (Cbz)
A common initial step in synthesizing protected alanine derivatives is the formation of carbobenzoxy (Cbz) alanyl intermediates. According to a patented method for related compounds (benzyloxycarbonyl alanyl alanine), the process involves:
- Dissolving L-alanine methyl ester hydrochloride in dichloromethane.
- Adding an organic base (such as methylamine, sodium ethylate, butyllithium, or lithium diisopropyl amido) in a molar ratio of 1.0 to 1.3 relative to alanine methyl ester hydrochloride.
- Adding benzyloxycarbonyl L-alanine (Cbz-L-Ala) in a molar ratio of 0.8 to 1.2 relative to alanine methyl ester hydrochloride.
- Cooling the mixture in an ice bath.
- Slowly adding a dichloromethane solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 to 1.2 equivalents relative to Cbz-L-Ala).
- Stirring the reaction overnight (12-16 hours) to allow condensation.
- Filtering off the dicyclohexylurea byproduct.
- Removing the solvent by rotary evaporation.
- Purifying the product by recrystallization to obtain carbobenzoxy alanyl-alanine methyl ester.
This step yields the Cbz-protected alanine methyl ester intermediate with high purity (up to 99.3%) and yields ranging from 85% to 90%, depending on specific base and reagent ratios used.
Saponification to Obtain Carbobenzoxy Alanyl-Alanine
- Dissolving the carbobenzoxy alanyl-alanine methyl ester in an alcohol solvent.
- Adding sodium hydroxide solution (1.0 to 1.2 equivalents relative to Cbz-L-Ala).
- Allowing the saponification reaction to proceed to completion.
- Concentrating the reaction mixture.
- Washing with ether and extracting with ethyl acetate.
- Adjusting pH to acidic conditions to precipitate the product.
- Drying and filtering to isolate carbobenzoxy alanyl-alanine as a white solid.
This step converts the methyl ester to the free acid form while maintaining the Cbz protection.
Introduction of the Vinyloxycarbonyl and Vinyl Ester Groups
While the patent focuses on the preparation of benzyloxycarbonyl alanyl alanine, the synthesis of Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- requires further functionalization:
- The 3-position carboxyl group is modified to the vinyloxycarbonyl protecting group.
- The carboxyl terminus is converted to a vinyl ester.
These steps typically involve:
- Reaction of the free acid intermediate with vinyl chloroformate or vinyl carbonate derivatives to introduce the vinyloxycarbonyl group.
- Use of vinyl alcohol or vinyl acetate derivatives under controlled conditions to form the vinyl ester.
The reaction conditions generally involve:
- Solvents such as dichloromethane or alcohols.
- Temperature control (often low temperatures, e.g., 0–5 °C) to prevent side reactions.
- Catalysts or base additives to facilitate esterification.
After reaction completion, purification is conducted via recrystallization or chromatographic methods to achieve high purity suitable for research applications.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Stage | Reagents/Conditions | Molar Ratios (equiv.) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cbz Protection of L-Alanine Methyl Ester | L-Alanine methyl ester HCl, organic base (methylamine, etc.), Cbz-L-Ala, DCC, dichloromethane, ice bath | Base: 1.0–1.3; Cbz-L-Ala: 0.8–1.2; DCC: 1.0–1.2 | 85–90 | 98–99.3 | Overnight reaction, filtration of DCU |
| 2 | Saponification to Carbobenzoxy Alanyl-Alanine | Sodium hydroxide, alcohol solvent, acidification, extraction | NaOH: 1.0–1.2 | - | - | Converts methyl ester to acid |
| 3 | Introduction of Vinyloxycarbonyl Group | Vinyl chloroformate or equivalent, dichloromethane/alcohols, low temperature | Stoichiometric | - | - | Requires controlled temperature |
| 4 | Formation of Vinyl Ester | Vinyl alcohol derivatives, catalysts/bases, solvent, controlled temperature | Stoichiometric | - | - | Purification by recrystallization/chromat. |
Research Findings and Considerations
- The use of different organic bases (methylamine, sodium ethylate, butyllithium, lithium diisopropyl amido) affects the yield and purity of the Cbz-protected intermediate, with lithium diisopropyl amido and butyllithium providing yields and purities above 87% and 99%, respectively.
- The reaction time for the coupling step is typically 12 to 16 hours at low temperature to ensure complete conversion and minimize side products.
- Purification steps such as washing with sodium bicarbonate, dilute hydrochloric acid, and saturated salt solutions followed by drying over anhydrous agents are critical to remove impurities and byproducts like dicyclohexylurea.
- The final compound’s purity is optimized by recrystallization or chromatographic techniques, essential for its application in sensitive biochemical research.
- The vinyl ester and vinyloxycarbonyl groups confer reactivity useful for further peptide coupling or polymerization reactions, making this compound valuable in synthetic chemistry.
Chemical Reactions Analysis
Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- can undergo various chemical reactions, including:
Oxidation: The vinyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The vinyloxycarbonyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of prodrugs.
Industry: It is employed in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L- involves its ability to act as a protecting group for amino acids and peptides. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the vinyloxycarbonyl group protects the carboxyl group . These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Alanine, N-benzyloxycarbonyl-3-vinyloxycarbonyl-, vinyl ester, L-" with structurally or functionally related compounds, highlighting key differences in molecular features, properties, and applications.
Key Findings from Research
Reactivity and Stability: Vinyl esters (e.g., in the target compound) hydrolyze faster than ethyl or benzyl esters under acidic or enzymatic conditions, making them advantageous for temporary protection in synthesis . The vinyloxycarbonyl group may enhance solubility in non-polar solvents compared to phenyl or benzoyl derivatives .
Unlike zymonic acid (a non-toxic hyperpolarized agent), alanine ethyl ester derivatives require toxicity evaluations, which remain unaddressed for the vinyl ester variant .
Structural Influence on Function: N-Cbz vs. N-benzoyl: The Cbz group is easily removed via hydrogenolysis, whereas benzoyl groups require harsher conditions (e.g., strong acids), influencing their utility in stepwise syntheses .
Notes
- Toxicity Data Gaps : While [1-¹³C]alanine ethyl ester shows promise in pH imaging, its toxicity profile is uncharacterized . The vinyl ester variant’s safety remains similarly unexplored.
- Clinical Relevance: Only ACES and [1-¹³C]alanine ethyl ester have been tested at clinical field strengths; the target compound’s compatibility with clinical MRI systems is unknown .
- Synthetic Utility : The vinyl ester’s lability could streamline deprotection steps in peptide synthesis, though competing hydrolysis pathways must be controlled .
Q & A
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
The absolute stereochemistry of the compound can be determined using X-ray crystallography or nuclear Overhauser effect (NOE) experiments in NMR. Optical rotation measurements ([α]D) are also critical for verifying enantiomeric purity, as the compound has defined stereocenters (ABSOLUTE stereochemistry with 2/2 defined stereocenters) . Polarimetry and chiral HPLC (e.g., using a Chiralpak® column) are recommended for routine analysis of enantiomeric excess .
Q. What synthetic routes are commonly used to prepare this vinyl ester derivative?
The compound is typically synthesized via a two-step process:
- Step 1 : Introduction of the benzyloxycarbonyl (Cbz) group to the amino group of L-alanine using benzyl chloroformate under Schotten-Baumann conditions.
- Step 2 : Vinyl ester formation via esterification with vinyl chloroformate or transesterification of a pre-existing ester group. Reaction conditions (e.g., temperature, base) must be carefully controlled to avoid racemization .
Q. How can the purity of this compound be assessed, and what analytical techniques are critical?
- HPLC-MS : To confirm molecular weight (MW: 325.39 g/mol) and detect impurities .
- 1H/13C NMR : To verify the presence of characteristic signals (e.g., vinyl protons at δ 4.5–5.5 ppm, benzyloxycarbonyl aromatic protons at δ 7.2–7.4 ppm) .
- Melting Point : While the compound may not have a reported melting point, thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. What precautions are necessary for handling and storage?
The vinyl ester group is hydrolytically sensitive. Store under inert gas (N2/Ar) at 0–6°C to prevent decomposition. Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid hydrolysis .
Advanced Questions
Q. How does the vinyl ester moiety influence reactivity in peptide coupling reactions?
The vinyl ester acts as an activated leaving group, facilitating nucleophilic acyl substitution. It is particularly useful in fragment condensation strategies for peptide synthesis, as it minimizes epimerization compared to traditional carbodiimide-based methods. Kinetic studies using 1H NMR can monitor reaction progress and byproduct formation .
Q. What strategies can mitigate stereochemical inversion during synthetic steps?
Q. How can competing side reactions (e.g., β-elimination) be minimized during derivatization?
β-Elimination of the vinyloxycarbonyl group is a risk under basic conditions. To mitigate this:
Q. What role does this compound play in the synthesis of bicyclic or constrained peptides?
The vinyl ester group enables cyclization via olefin metathesis (e.g., Grubbs catalyst) to form macrocyclic or bicyclic structures. For example, it has been used in the synthesis of 2-azabicyclo[3.3.0]octane derivatives, which are key intermediates in protease inhibitor development .
Q. How can computational methods aid in predicting its reactivity or stability?
- DFT Calculations : Predict thermodynamic stability of stereoisomers and reaction intermediates.
- Molecular Dynamics (MD) : Simulate hydrolysis pathways of the vinyl ester under varying pH conditions.
- Docking Studies : Explore interactions with enzymatic targets (e.g., proteases) for drug design applications .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Scaling requires:
- Continuous Flow Systems : To ensure uniform mixing and temperature control.
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect deviations.
- Purification : Use of preparative HPLC with chiral columns for large-scale enantiomer separation .
Data Contradictions and Resolutions
- Stereochemical Assignments : Some sources report conflicting optical rotation values for similar derivatives (e.g., [α]D = -17.0 to -20.3 in vs. -8.1 in ). Resolution: Validate using multiple techniques (X-ray, NOE) and ensure solvents/temperatures match literature conditions .
- Reactivity of Vinyl Esters : While emphasizes hydrolytic instability, shows successful use in peptide couplings. Resolution: Control water content rigorously and employ aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
